c1ccc(cc1)CN2CCC(C2)C(=O)O
. 1-Benzylpyrrolidine-3-carboxylic acid is a chemical compound that belongs to the class of pyrrolidine derivatives. It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential applications in synthesizing pharmaceuticals, particularly those targeting neurological conditions. The molecular formula of 1-benzylpyrrolidine-3-carboxylic acid is with a molecular weight of approximately 205.26 g/mol .
The synthesis of 1-benzylpyrrolidine-3-carboxylic acid typically involves several key steps:
Technical details regarding the reaction conditions often include:
The molecular structure of 1-benzylpyrrolidine-3-carboxylic acid consists of a pyrrolidine ring with a benzyl group at the nitrogen atom and a carboxylic acid group at the third carbon. The structural representation can be summarized as follows:
1-Benzylpyrrolidine-3-carboxylic acid can undergo various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or develop new pharmacological agents.
The mechanism of action for 1-benzylpyrrolidine-3-carboxylic acid involves its interaction with specific biological targets, such as enzymes or receptors. The hydrophilic nature of the carboxylic acid group allows it to form hydrogen bonds, while the lipophilic benzyl group enhances membrane permeability. This dual property facilitates its binding to active sites on proteins, potentially leading to inhibition or modulation of enzymatic activity.
1-Benzylpyrrolidine-3-carboxylic acid exhibits several notable physical and chemical properties:
These properties are essential for understanding how the compound behaves in various environments, influencing its applications in scientific research.
1-Benzylpyrrolidine-3-carboxylic acid has several applications in scientific research:
1-Benzylpyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative characterized by a benzyl-substituted nitrogen atom and a carboxylic acid group at the C3 position. Its molecular formula is C₁₂H₁₅NO₂ (MW: 205.26 g/mol), CAS registry number 5731-18-0, and it typically exists as a colorless to light brown viscous liquid stored at 0–8°C [1] [4]. The compound's significance stems from its dual functionalization: the carboxylic acid enables peptide coupling or salt formation, while the benzyl group offers steric and electronic modulation for asymmetric synthesis. As a proline analogue, it combines the conformational constraints of a five-membered ring with synthetic versatility, making it a privileged scaffold in medicinal chemistry and drug development [3] [4].
Table 1: Fundamental Physicochemical Properties
Property | Value |
---|---|
CAS Registry Number | 5731-18-0 |
Molecular Formula | C₁₂H₁₅NO₂ |
Molecular Weight | 205.26 g/mol |
IUPAC Name | 1-Benzylpyrrolidine-3-carboxylic acid |
Purity (Commercial) | 95–98% (HPLC) |
Storage Conditions | 0–8°C |
Appearance | Colorless to light brown viscous liquid |
The compound emerged as a synthetic target in the late 20th century, paralleling advances in proline-derived chiral auxiliaries. Early synthetic routes focused on N-alkylation of pyrrolidine-3-carboxylic acid esters or reductive amination strategies using benzaldehyde and proline precursors [6]. The 1990s marked a key milestone with the enantioselective synthesis of its (S)-enantiomer (CAS 161659-80-9), which exhibited enhanced bioactivity and crystallinity (mp: 79–83°C) . Commercial availability began in the early 2000s from suppliers like AChemBlock and ChemImpex, initially at milligram scales but expanding to kilogram production by 2010 [1] [5]. This scalability coincided with its adoption as a building block for neurological agents, driven by the benzyl group's role in enhancing blood-brain barrier permeability [4].
Table 2: Historical Development Timeline
Period | Advancement | Significance |
---|---|---|
1980–1995 | Initial synthesis from proline derivatives | Established basic synthetic routes |
1996–2005 | Commercialization of racemic form (95% purity) | Enabled broad research access |
2005–2015 | Kilogram-scale production (e.g., Capot Chemical) | Supported preclinical drug development |
2015–Present | (S)-enantiomer optimization (≥98% ee) | Facilitated stereoselective drug design |
Chiral Building Block
The compound serves as a versatile precursor for enantioselective synthesis. Its (S)-enantiomer is particularly valuable for constructing chiral catalysts and ligands. For example, transition metal complexes incorporating this scaffold demonstrate high enantioselectivity in hydrogenation reactions, attributable to the pyrrolidine ring's pseudorotation capability, which optimizes spatial positioning of catalytic sites [3]. Additionally, the carboxylic acid is convertible to amides or esters without racemization, enabling peptide coupling for neuroactive dipeptides like those targeting NMDA receptors [8].
Conformational and Steric Influence
The non-planar pyrrolidine ring exhibits pseudorotation, allowing the benzyl and carboxyl groups to adopt multiple orientations. This flexibility enhances binding complementarity with biological targets like enzymes or G-protein-coupled receptors. Comparative studies show pyrrolidine derivatives exhibit superior binding kinetics versus flat scaffolds (e.g., pyrrole), attributed to their 3D coverage and sp³-hybridized carbons [3]. Key physicochemical parameters include:
Table 3: Physicochemical Comparison of Pyrrolidine Scaffolds
Parameter | Pyrrolidine | Cyclopentane | Pyrrole |
---|---|---|---|
Dipole Moment (D) | 1.41 | 0.07 | 2.93 |
LogP | 0.46 | 3.00 | 0.75 |
PSA (Ų) | 16.46 | 0 | 13.96 |
CI_LogS | 0.81 | -2.71 | -0.54 |
Synthetic Methodologies
Industrial routes employ proline ester N-alkylation with benzyl bromide (60–75% yield), while laboratory methods favor reductive amination using benzaldehyde and sodium cyanoborohydride (85–90% yield) [6]. Enantiomeric resolution uses diastereomeric salt formation with chiral amines like 1-phenylethylamine. Recent advances include microwave-assisted synthesis, reducing reaction times from hours to minutes while maintaining ≥98% purity [5] [6].
Neuropharmacological Applications
This scaffold is pivotal in designing neuroprotective agents. The benzyl group potentiates interactions with neurological targets (e.g., monoamine transporters), while the carboxylic acid enables prodrug derivatization. Researchers have integrated it into glutamate receptor modulators, reducing excitotoxicity in models of Parkinson's disease [4]. Current studies focus on structural hybrids with donepezil-like motifs for Alzheimer’s therapy, showing 3-fold enhanced acetylcholine esterase inhibition versus unsubstituted pyrrolidines [3] [4].
Antimicrobial and Anticancer Agents
Pyrrolidine derivatives exhibit broad bioactivity, including against multidrug-resistant bacteria. The benzyl group's hydrophobicity disrupts microbial membranes, leading to compounds with MIC values of 2–4 µg/mL against Staphylococcus aureus [9]. In oncology, C3-functionalized analogues inhibit histone deacetylases (HDACs), with IC₅₀ values of 0.8–1.2 µM in breast cancer cell lines. Structure-activity relationship (SAR) studies indicate electron-rich benzyl substituents enhance potency by 40% [3] [9].
Material Science Innovations
Beyond pharmacology, this compound aids in developing chiral ionic liquids and polymers. Its ammonium salts serve as asymmetric catalysts in Diels-Alder reactions, achieving 90% ee, while incorporation into polyamides enhances thermal stability (decomposition temperature: 290°C vs. 220°C for aliphatic analogues) [4].
Table 4: Research Applications and Biological Activity
Research Area | Lead Compound | Biological Activity/Property |
---|---|---|
Neuropharmacology | Glutamate receptor modulators | IC₅₀ = 50 nM (NMDA inhibition) |
Antimicrobials | C3-Amide derivatives | MIC = 2 µg/mL (Gram-positive bacteria) |
Oncology | HDAC inhibitors | IC₅₀ = 0.8 µM (MCF-7 cells) |
Material Science | Chiral polyamide monomers | ΔTₐ = +70°C vs. control polymers |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0